molecular formula C17H16ClN3O5 B5813402 (1Z)-N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide

(1Z)-N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide

Cat. No.: B5813402
M. Wt: 377.8 g/mol
InChI Key: CZLYLYAIKOBRIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1Z)-N’-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N’-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

    Formation of 4-chloro-2-methylphenoxyacetic acid: This can be achieved through the reaction of 4-chloro-2-methylphenol with chloroacetic acid under basic conditions.

    Acetylation: The 4-chloro-2-methylphenoxyacetic acid is then acetylated using acetic anhydride to form the acetylated intermediate.

    Formation of Ethanimidamide: The final step involves the reaction of the acetylated intermediate with 4-nitroaniline under acidic conditions to form (1Z)-N’-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1Z)-N’-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and phenoxy derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of aniline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted and hydroxylated derivatives.

Scientific Research Applications

(1Z)-N’-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1Z)-N’-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inflammatory and microbial pathways.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: A compound with similar structural features but different functional groups.

    1H-1,2,3-Triazole-Tethered Isatin-Metronidazole Conjugates: These compounds share some structural similarities and are studied for their antimicrobial properties.

Uniqueness

(1Z)-N’-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-(4-chloro-2-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O5/c1-11-8-13(18)4-7-15(11)25-10-17(22)26-20-16(19)9-12-2-5-14(6-3-12)21(23)24/h2-8H,9-10H2,1H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLYLYAIKOBRIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)ON=C(CC2=CC=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)O/N=C(/CC2=CC=C(C=C2)[N+](=O)[O-])\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.